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Compound of Interest

Compound Name:
2-(3-chlorophenoxy)-3-

methylpyrazine

CAS No.: 2549015-56-5

Cat. No.: B6442476 Get Quote

Executive Summary: From Reagent to Ligand
This guide analyzes the critical functional shift between 2-chloropyrazine (2-CP) and its

derivative 2-(3-chlorophenoxy)-3-methylpyrazine (CPMP).

2-Chloropyrazine (2-CP) acts as a high-reactivity electrophile. Its bioactivity is dominated by

non-specific toxicity and covalent modification capability, making it a "warhead" intermediate

rather than a therapeutic agent.

2-(3-Chlorophenoxy)-3-methylpyrazine (CPMP) represents a lipophilic, metabolically

stable scaffold. The introduction of the 3-chlorophenoxy ether linkage eliminates the

electrophilic reactivity of the pyrazine C2 position, shifting the profile from "reactive toxicant"

to "specific receptor ligand" (commonly associated with P2X3 antagonism or agrochemical

modes of action).

Physicochemical & Bioactivity Profile Comparison
The following table contrasts the fundamental properties of the two compounds, highlighting

the "Reactivity vs. Specificity" trade-off.
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Feature 2-Chloropyrazine (2-CP)
2-(3-Chlorophenoxy)-3-

methylpyrazine (CPMP)

CAS Number 14508-49-7 26449-68-3

Molecular Weight 114.53 g/mol 220.66 g/mol

Primary Role
Electrophilic Building Block

(Intermediate)

Bioactive Scaffold / Probe

Ligand

Reactivity Mechanism
SNAr (Nucleophilic Aromatic

Substitution)

Hydrophobic Interaction / π-π

Stacking

LogP (Lipophilicity) 0.2 (Hydrophilic/Amphiphilic)
~3.5 (Predicted, Highly

Lipophilic)

Metabolic Stability
Low (Rapidly reacts with

glutathione/nucleophiles)

High (Ether linkage is robust;

Cl blocks metabolism)

Key Bioactivity
Non-specific irritant; potential

mutagen (Ames+)

Target-specific (e.g., P2X

receptor modulation)

Toxicity Profile
Skin/Eye Irritant (Category 2);

LD50 ~110 mg/kg (est.)

Lower acute toxicity; potential

for bioaccumulation

Mechanistic Insight: The Functional Shift
2-Chloropyrazine: The Electrophilic Trap
2-CP is defined by the electron-deficient nature of the pyrazine ring, further activated by the

chlorine atom. In biological systems, 2-CP acts as a "soft" electrophile.

Mechanism: It undergoes Nucleophilic Aromatic Substitution (SNAr) with intracellular

nucleophiles (e.g., Cysteine thiols in proteins, Glutathione).

Consequence: This leads to glutathione depletion and non-specific protein alkylation,

resulting in cytotoxicity and irritation rather than therapeutic signaling.

CPMP: The Pharmacophore
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The synthesis of CPMP replaces the reactive chlorine with a 3-chlorophenoxy group. This

transformation achieves three medicinal chemistry goals:

Reactivity Silencing: The ether linkage is chemically inert under physiological conditions,

preventing non-specific alkylation.

Lipophilic Expansion: The 3-chlorophenyl ring engages in hydrophobic pockets and π-π

stacking interactions within receptor binding sites (common in GPCRs and Ion Channels like

P2X3).

Metabolic Blocking: The chlorine at the meta-position of the phenoxy ring blocks metabolic

hydroxylation (Phase I metabolism), extending the half-life of the molecule.

Visualization of Signaling & Reactivity
The diagram below illustrates the divergent pathways: the Toxicity Pathway of 2-CP (left)

versus the Therapeutic Pathway of CPMP (right).
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Caption: Divergent bioactivity pathways: 2-CP undergoes covalent modification leading to

toxicity, while CPMP engages in non-covalent receptor binding.

Experimental Protocols
Synthesis of CPMP (The Transformation)
To convert the reactive 2-CP into the bioactive CPMP, a base-catalyzed SNAr reaction is

required. This protocol ensures high yield and removal of the toxic precursor.
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Reagents:

2-Chloro-3-methylpyrazine (1.0 eq)

3-Chlorophenol (1.1 eq)

Potassium Carbonate (K₂CO₃, 2.0 eq)

Solvent: DMF (Dimethylformamide) or DMSO

Procedure:

Setup: Charge a round-bottom flask with 2-chloro-3-methylpyrazine (10 mmol) and 3-

chlorophenol (11 mmol) in DMF (20 mL).

Activation: Add anhydrous K₂CO₃ (20 mmol) in one portion.

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The

spot for the starting chloropyrazine (Rf ~0.6) should disappear, replaced by a lower polarity

product (Rf ~0.75).

Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate

(3 x 30 mL).

Purification: Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry

over Na₂SO₄ and concentrate.

Validation: 1H NMR should show the loss of the pyrazine C2-Cl signal and the appearance of

aromatic phenoxy protons (multiplet, 6.8–7.4 ppm).

Bioactivity Assay: Stability Screen
Before testing for receptor binding, researchers must verify that CPMP is not reactive like its

precursor.

GSH-Trapping Assay (Protocol):
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Incubation: Incubate test compound (10 µM) with Glutathione (GSH, 1 mM) in Phosphate

Buffer (pH 7.4) at 37°C.

Timepoints: Sample at 0, 1, and 24 hours.

Analysis: Analyze via LC-MS.

2-CP Result: Rapid formation of [M+GSH] adduct mass (+307 Da).

CPMP Result: >95% parent compound remaining; no adduct formation.

Interpretation: Confirms transition from "Michael acceptor/Electrophile" to "Stable Ligand."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bendola.com [bendola.com]
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methylpyrazine vs. 2-Chloropyrazine]. BenchChem, [2026]. [Online PDF]. Available at:
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chlorophenoxy-3-methylpyrazine-vs-2-chloropyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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